4-Butylazetidin-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylazetidin-2-one typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.
Industrial Production Methods: Industrial production of this compound often employs the cyclocondensation of β-chloroalcohols with primary amines under microwave irradiation . This method is advantageous due to its simplicity, efficiency, and the ability to produce azetidines in high yields.
Chemical Reactions Analysis
Types of Reactions: 4-Butylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-substituted azetidines, azetidine N-oxides, and reduced azetidine derivatives .
Scientific Research Applications
4-Butylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Medicine: this compound derivatives are explored for their potential as antibacterial and antiviral agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Butylazetidin-2-one involves its interaction with biological targets through its reactive azetidinone ring. The ring strain facilitates the formation of covalent bonds with nucleophilic sites in enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors and antibacterial agents .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different chemical properties.
Uniqueness: 4-Butylazetidin-2-one is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-butylazetidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-6-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKCDJWJWYELI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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